molecular formula C14H26N2O3 B8534472 tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate

tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate

Cat. No. B8534472
M. Wt: 270.37 g/mol
InChI Key: XDYZYHULNHHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445480B2

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid (500 mg, 1.843 mmol) in dichloromethane (5 ml) were added oxalyl chloride (2.76 ml, 5.53 mmol) and a drop (ca. 10 μl) of dimethylformamide. After stirring 1 h at room temperature, the mixture was concentrated and then dissolved in tetrahydrofuran (5 ml). Concentrated ammonium hydroxide (5 ml, 36.0 mmol) was added and the mixture was stirred overnight at room temperature, and then concentrated to a small volume, poured into 50 ml of 1 M NaOH, and diluted with 50 ml of ethyl acetate. The phases were separated, the aqueous was extracted with 2×25 ml of ethyl acetate, and then the combined organics were washed with 25 ml of brine, dried (Na2SO4), and concentrated to provide the title compound (411 mg, 1.520 mmol, 82% yield). Mass spectrum (ESI) 174.0 (M-Boc).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH:17]([CH3:19])[CH3:18])([C:14](O)=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O.C[N:27](C)C=O.[OH-].[NH4+]>ClCCl>[NH2:27][C:14]([C:11]1([CH:17]([CH3:19])[CH3:18])[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]1)=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(C)C
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 μL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (5 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
ADDITION
Type
ADDITION
Details
poured into 50 ml of 1 M NaOH
ADDITION
Type
ADDITION
Details
diluted with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with 2×25 ml of ethyl acetate
WASH
Type
WASH
Details
the combined organics were washed with 25 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.52 mmol
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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